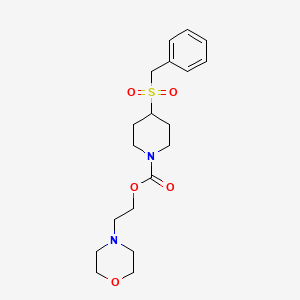

2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of MBPC includes a morpholinoethyl group and a benzylsulfonyl group attached to a piperidine ring. The piperidine ring is a common structure in many pharmaceutical compounds .Chemical Reactions Analysis

Piperidines, including MBPC, can undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can involve processes such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen

Synthesis and Stability Enhancement in Ionic Gold(I) Complexes

The incorporation of morpholine and piperidine ligands, including 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate derivatives, into the synthesis of stable ionic gold(I) complexes has been documented. This process significantly enhances the stability and solubility of these complexes compared to their chloro analogues, highlighting their potential in the development of new materials with unique properties (Ahrens et al., 2000).

Advancements in Aliphatic Amides Synthesis

Research into the synthesis of morpholides and piperidides, including compounds similar to 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate, has led to high-yield production methods. By reacting O-arylsulfonates with aliphatic bases like morpholine or piperidine, these compounds are synthesized efficiently, demonstrating the versatility of these molecules in organic synthesis (Станкявичюс et al., 2007).

Ionic Liquid Crystals Development

The design of ionic liquid crystals using morpholinium cations shows the potential for creating materials with rich mesomorphic behavior. By pairing these cations with various anions, researchers have developed compounds demonstrating high-ordered smectic, hexagonal columnar phases, and more. This work underscores the importance of 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate derivatives in the development of new liquid crystalline materials (Lava et al., 2009).

Novel Annulation Methods for Heterocyclic Compounds

Innovative approaches to the synthesis of heterocyclic compounds, including morpholines and benzoxazepines, have been developed using bromoethylsulfonium salt. This method showcases the utility of morpholine and related structures in generating complex molecules, indicating the relevance of 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate in synthetic chemistry (Yar et al., 2009).

Exploration of Hydrogen Bonding in Proton-Transfer Compounds

The study of hydrogen bonding in proton-transfer compounds involving morpholine and similar nitrogen bases enhances our understanding of molecular interactions. These insights are crucial for the development of new materials and pharmaceuticals, highlighting the broad applicability of 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate derivatives in scientific research (Smith et al., 2011).

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethyl 4-benzylsulfonylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S/c22-19(26-15-12-20-10-13-25-14-11-20)21-8-6-18(7-9-21)27(23,24)16-17-4-2-1-3-5-17/h1-5,18H,6-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIFFTBIPZOHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2964844.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)

![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)

![[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid](/img/structure/B2964861.png)

![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)

![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)